(1S)-(-)-(-)-Verbenone
(1S)-(-)-(-)-Verbenone
(S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone.
Brand Name:
Vulcanchem
CAS No.:
1196-01-6
VCID:
VC0192643
InChI:
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
SMILES:
CC1=CC(=O)C2CC1C2(C)C
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
(1S)-(-)-(-)-Verbenone
CAS No.: 1196-01-6
Natural Products
VCID: VC0192643
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS No. | 1196-01-6 |
---|---|
Product Name | (1S)-(-)-(-)-Verbenone |
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |
Standard InChI | InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |
Standard InChIKey | DCSCXTJOXBUFGB-JGVFFNPUSA-N |
Isomeric SMILES | CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C |
SMILES | CC1=CC(=O)C2CC1C2(C)C |
Canonical SMILES | CC1=CC(=O)C2CC1C2(C)C |
Boiling Point | 227.5 °C |
Density | 0.975-0.981 |
Physical Description | Colourless liquid; Minty spicy aroma |
Description | (S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone. |
Solubility | Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Synonyms | verbenone verbenone, (+-)-isomer verbenone, (1R)-isomer verbenone, (1S)-isome |
PubChem Compound | 92874 |
Last Modified | Nov 11 2021 |
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